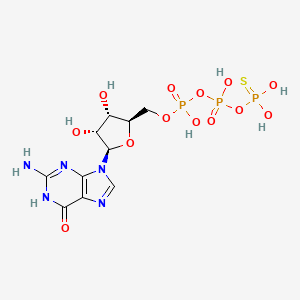

5'-Guanosine-diphosphate-monothiophosphate

Description

Nomenclature and Synonyms: 5'-Guanosine-diphosphate-monothiophosphate as a Guanosine (B1672433) Triphosphate Analog

5'-Guanosine-diphosphate-monothiophosphate is systematically named [(2S,3R,4S,5S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxyphosphinothioyl hydrogen phosphate (B84403). nih.gov However, in scientific literature, it is most commonly referred to by a variety of synonyms. The most prevalent of these is GTPγS (or GTP-gamma-S), which highlights its structure as a Guanosine Triphosphate molecule where a sulfur atom replaces a non-bridging oxygen atom on the terminal (gamma) phosphate group. nih.govnih.gov

This substitution of sulfur for oxygen creates a phosphorothioate (B77711) linkage, which is the key to its utility. This modification renders the terminal phosphate bond highly resistant to cleavage by GTPases, the enzymes that normally hydrolyze GTP to Guanosine Diphosphate (B83284) (GDP). nih.gov Consequently, GTPγS is classified as a non-hydrolyzable or, more accurately, a slowly hydrolyzable GTP analog . nih.govnih.gov This resistance to hydrolysis effectively "locks" GTP-binding proteins (G proteins) in their active, GTP-bound conformation, allowing for detailed study of their downstream effects. nih.gov

Other synonyms for this compound include Guanosine 5'-O-(gamma-thio)triphosphate, Guanosine 5'-O-(3-thiotriphosphate), and gamma-Thio-GTP. biorxiv.orgacs.org These names are all used to describe the same fundamental molecule that serves as a stable mimic of GTP.

Historical Context of its Development and Application as a Biochemical Research Tool

The development of non-hydrolyzable GTP analogs like GTPγS was a direct response to the growing understanding of the central role of GTP in cellular signaling. A pivotal moment came in the early 1970s with the discovery that GTP is essential for hormone-stimulated adenylyl cyclase activity. This finding spurred the need for tools to investigate the transient nature of GTP-binding and hydrolysis.

In 1975, a significant paper by Eckstein, Bruns, and Parmeggiani described the synthesis of a series of GTP and GDP analogs with modifications to the terminal phosphate group, including guanosine 5'-O-(3-thiotriphosphate) (GTPγS). nih.gov Their research demonstrated that, unlike GTP, most of these analogs were not hydrolyzed by the elongation factor G (EF-G) and ribosomes. nih.gov Notably, GTPγS was found to be slowly hydrolyzed, at about one-third the rate of GTP, yet it could still support poly(U)-directed poly(phenylalanine) polymerization, indicating its ability to function as a GTP analog in complex biological processes. nih.gov

This early work laid the foundation for the widespread use of GTPγS as a research tool. The ability to persistently activate G-proteins provided a powerful method to study the signaling cascades they regulate. The subsequent development of radiolabeled versions, such as [³⁵S]GTPγS, further enhanced its utility, allowing for direct measurement of G-protein activation in membrane preparations and other experimental systems. researchgate.net

Significance in Understanding Nucleotide-Dependent Cellular Processes and Protein Function

The introduction of GTPγS revolutionized the study of nucleotide-dependent cellular processes by providing a means to stabilize and investigate transient protein-nucleotide complexes. Its impact has been particularly profound in the fields of G-protein signaling, cytoskeletal dynamics, and protein synthesis.

G-Protein Signaling: G-proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. The transient nature of the active state makes it difficult to study. By binding to G-proteins and resisting hydrolysis, GTPγS locks them in their "on" state. nih.gov This has been instrumental in:

Elucidating the G-protein cycle: Researchers could for the first time trap the G-protein in its active conformation to study its interaction with downstream effectors. nih.gov

Characterizing G-protein coupled receptors (GPCRs): The use of GTPγS helped to establish the ternary complex model, which describes the interaction between an agonist, a GPCR, and a G-protein. nih.gov

Measuring GPCR activation: The [³⁵S]GTPγS binding assay remains a standard method to quantify the activation of G-proteins following agonist binding to a GPCR, providing crucial data on ligand potency and efficacy. researchgate.netnih.gov

Tubulin Polymerization and Microtubule Dynamics: Microtubules are dynamic polymers of αβ-tubulin that are essential for cell division, structure, and transport. Their assembly and disassembly are regulated by GTP binding and hydrolysis at the β-tubulin subunit. GTPγS has been used to:

Investigate the role of GTP in microtubule stability: Studies using GTPγS and other non-hydrolyzable analogs have shown that GTP-bound tubulin promotes a straight conformation that is favorable for incorporation into the microtubule lattice. biorxiv.orgrupress.org

Mimic the growing microtubule end: Microtubules assembled with GTPγS can mimic the structure of the growing microtubule tip, which is thought to be a cap of GTP-tubulin. nih.gov This has been crucial for studying the binding of microtubule-associated proteins (MAPs) that specifically recognize this structure.

Ribosome Function and Protein Synthesis: The process of protein synthesis on the ribosome is a highly dynamic process that relies on the GTPase activity of several elongation factors (EFs). GTPγS has been a key tool in dissecting these mechanisms:

Studying the role of elongation factors: Early studies demonstrated that GTPγS could substitute for GTP in promoting the binding of elongation factor G (EF-G) to the ribosome, although it was hydrolyzed much more slowly. nih.gov This allowed for the detailed kinetic and structural analysis of the role of GTP hydrolysis in the translocation of the ribosome along the mRNA. nih.govembopress.org

Investigating the mechanism of GTPase activation: The use of non-hydrolyzable analogs has helped to understand how the ribosome itself acts as a GTPase-activating protein (GAP) for translational GTPases. nih.gov

The following interactive data table summarizes the key applications of 5'-Guanosine-diphosphate-monothiophosphate in academic research:

| Cellular Process | Key Protein(s) Studied | Application of 5'-Guanosine-diphosphate-monothiophosphate | Key Findings |

| G-Protein Signaling | G-protein coupled receptors (GPCRs), Heterotrimeric G-proteins | Constitutive activation of G-proteins | Elucidation of the G-protein cycle and the ternary complex model. nih.gov |

| [³⁵S]GTPγS binding assays | Measurement of GPCR agonist potency and efficacy. researchgate.net | ||

| Microtubule Dynamics | αβ-Tubulin | Promotion of microtubule assembly | GTP-bound tubulin adopts a conformation that favors polymerization. biorxiv.orgrupress.org |

| Stabilization of microtubule ends | Mimics the GTP-cap at the growing end of microtubules, facilitating the study of MAPs. nih.gov | ||

| Protein Synthesis | Elongation Factor G (EF-G), Ribosome | Inhibition of GTP hydrolysis during translocation | Revealed the role of GTP hydrolysis in the speed and efficiency of ribosomal translocation. nih.gov |

| Trapping of elongation factor-ribosome complexes | Enabled structural and kinetic studies of the ribosome in different functional states. nih.gov |

Properties

CAS No. |

37589-80-3 |

|---|---|

Molecular Formula |

C10H16N5O13P3S |

Molecular Weight |

539.25 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

XOFLBQFBSOEHOG-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N=C(NC2=O)N |

Other CAS No. |

37589-80-3 |

Synonyms |

gamma S, GTP gamma Thio GTP gamma-Thio-GTP GTP gamma S GTPgammaS Guanosine 5'-(3-O-Thio)Triphosphate Guanosine 5'-(gamma-S)Triphosphate Guanosine 5'-O-(3-Thiotriphosphate) |

Origin of Product |

United States |

Molecular Basis of Action As a Stable Guanosine Triphosphate Analog

Non-hydrolyzable Nature and its Role in Stabilizing Activated Conformational States of Proteins

The defining feature of GTPγS is its resistance to hydrolysis by GTPases. wikipedia.org The substitution of a non-bridging oxygen atom with a sulfur atom in the γ-phosphate group creates a phosphorothioate (B77711) bond. stackexchange.com This modification alters the electronic properties and the bond characteristics of the terminal phosphate (B84403) group, rendering it a poor substrate for the enzymatic machinery of GTPases. stackexchange.com While not entirely non-hydrolyzable, the rate of hydrolysis is exceptionally slow compared to that of GTP. wikipedia.orgbiologists.com

This slow hydrolysis effectively traps G proteins in their GTP-bound, active conformation. wikipedia.org When GTPγS binds to a G protein, it induces the same conformational changes as GTP, leading to the dissociation of the Gα subunit from the Gβγ dimer in heterotrimeric G proteins and the activation of downstream effector proteins. pnas.org However, because GTPγS is not efficiently hydrolyzed, the G protein cannot inactivate itself, resulting in a persistent or constitutive activation. wikipedia.org This sustained activation allows for the prolonged study of the cellular consequences, such as the accumulation of second messengers like cyclic AMP or the activation of specific signaling pathways. wikipedia.orgdrugbank.com Structural studies have revealed that while GTPγS binding induces a conformation nearly identical to the GTP-bound state, subtle differences, such as the positioning of key amino acid residues like Tyrosine-32 in the Rap2A protein, may contribute to the lack of hydrolysis. stackexchange.com

Comparative Analysis with Guanosine (B1672433) Triphosphate (GTP) and Guanosine Diphosphate (B83284) (GDP) in Biochemical Assays

In biochemical assays, GTPγS is used to quantitatively assess the activation of G proteins, particularly in the context of G protein-coupled receptors (GPCRs). nih.gov The [³⁵S]GTPγS binding assay is a classic method used to measure the activation of G proteins upon agonist stimulation of a GPCR. nih.govnih.gov In this assay, a radiolabeled version of GTPγS is used to track its binding to Gα subunits. nih.gov

The presence of GDP is often crucial in these assays. It helps to suppress non-specific binding of GTPγS and maintains the G protein in its inactive state prior to agonist stimulation. nih.gov Upon agonist binding to the receptor, the receptor catalyzes the release of the bound GDP from the G protein, allowing GTP or, in this experimental case, [³⁵S]GTPγS, to bind. nih.govnih.gov Because the cellular concentration of GTP is much higher than GDP (approximately 10:1), this exchange readily occurs in vivo. wikipedia.org In vitro, the use of non-hydrolyzable GTPγS ensures that the measured signal directly corresponds to the amount of activated G protein. nih.gov

| Feature | Guanosine Triphosphate (GTP) | Guanosine Diphosphate (GDP) | 5'-Guanosine-diphosphate-monothiophosphate (GTPγS) |

| State of G Protein | Active ("On") | Inactive ("Off") | Persistently Active |

| Hydrolysis | Rapidly hydrolyzed by GTPases | Product of GTP hydrolysis | Resistant to or very slowly hydrolyzed |

| Role in G Protein Cycle | Initiates signaling cascade | Terminates signal, awaits exchange for GTP | Locks the cycle in the active state for study |

| Use in Assays | Natural cellular activator | Used to establish baseline inactive state | Measures G protein activation potential |

Mechanistic Insights into the Guanine (B1146940) Nucleotide Exchange Cycle and Conformational Dynamics

The guanine nucleotide exchange cycle is a fundamental process in cellular signaling. researchgate.net Inactive G proteins are bound to GDP. wikipedia.org The activation process is initiated by Guanine Nucleotide Exchange Factors (GEFs)—for heterotrimeric G proteins, the activated GPCR itself acts as a GEF. wikipedia.orgbiorxiv.org The GEF binds to the G protein, inducing conformational changes that decrease the affinity for GDP, leading to its dissociation. wikipedia.orgresearchgate.net This creates a transient, nucleotide-free state that is then stabilized by the binding of GTP, which is abundant in the cell. wikipedia.orgaimspress.com The binding of GTP causes the GEF to be released and the G protein to adopt its active conformation, capable of interacting with downstream effectors. wikipedia.org The cycle is terminated by GTP hydrolysis, a process that can be accelerated by GTPase-Activating Proteins (GAPs). biorxiv.orgresearchgate.net

GTPγS is an invaluable tool for dissecting this cycle. By binding in place of GTP, it allows researchers to trap the G protein in its active, post-exchange state. ontosight.ai This stabilization facilitates structural biology studies, such as X-ray crystallography, providing high-resolution snapshots of the activated G protein conformation. researchgate.net These studies have revealed the precise molecular rearrangements that occur upon activation, such as the significant movement of the helical domain of the Gαs subunit relative to its Ras-like domain when comparing the nucleotide-free state to the GTPγS-bound state. aimspress.comresearchgate.net The use of GTPγS has been critical in understanding how the binding of a nucleotide translates into the large-scale conformational changes necessary for signal propagation. pnas.orgaimspress.com

Interaction with Guanine Nucleotide Binding Proteins G Prote

Regulation of Heterotrimeric G-proteins

Heterotrimeric G-proteins, composed of α, β, and γ subunits, are key transducers of signals from G-protein-coupled receptors (GPCRs). thermofisher.comresearchgate.net In the resting state, the Gα subunit is bound to GDP and associated with the Gβγ dimer. nih.gov Upon activation by a GPCR, the Gα subunit releases GDP and binds guanosine (B1672433) triphosphate (GTP), causing it to dissociate from the Gβγ dimer. nih.govresearchgate.net Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins. nih.gov

GDPβS is widely used to investigate these processes. By competing with GTP for binding to the Gα subunit, it prevents the dissociation of the heterotrimer and subsequent activation of effector systems. plos.org This inhibitory action allows researchers to confirm whether a specific cellular response is mediated by a heterotrimeric G-protein.

The activation of a Gα subunit is initiated by a conformational change induced by an agonist-bound GPCR, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) to promote the release of GDP. nih.govresearchgate.net The subsequent binding of the more abundant cellular GTP stabilizes the Gα subunit in its active conformation, leading to the activation of effector systems like adenylyl cyclase or phospholipase C. nih.govfrontiersin.org

GDPβS effectively inhibits this activation process. When introduced into a system, it occupies the nucleotide-binding site of the Gα subunit. Due to the stability of the thiophosphate bond, GDPβS is not readily replaced by GTP, thus maintaining the G-protein in its inactive, heterotrimeric state. jenabioscience.com This prevents the Gα subunit from interacting with and activating its downstream effectors. For example, in studies of neuronal cells, the general G-protein inhibitor GDPβS was shown to block signaling pathways that lead to the phosphorylation of proteins like ERK and Akt. plos.org

Adenylyl cyclase is a key effector enzyme that synthesizes cyclic AMP (cAMP) from ATP. nih.gov Its activity is dually regulated by stimulatory G-proteins (Gs) and inhibitory G-proteins (Gi). nih.govyoutube.com The α subunit of Gs (Gαs) activates adenylyl cyclase, while the α subunit of Gi (Gαi) inhibits it. khanacademy.org

The interaction of GDPβS with this system is complex. While it is generally considered an inhibitor of G-protein function, studies on neural adenylyl cyclase have demonstrated that GDPβS can function as a partial agonist. nih.gov In rat cerebral cortex membranes, GDPβS was found to activate adenylyl cyclase, albeit to a much lesser extent than potent, non-hydrolyzable GTP analogs like guanylylimidodiphosphate (GppNHp) or GTPγS. nih.gov Furthermore, GDPβS can antagonize the activation of adenylyl cyclase by high concentrations of these GTP analogs but can potentiate their effect at low concentrations. nih.gov

| Experimental System | GDPβS Concentration | Observed Effect on Adenylyl Cyclase | Reference |

| Rat Cerebral Cortex Membranes | EC50 similar to GppNHp | Partial agonist; activates enzyme to a lower extent than GppNHp. | nih.gov |

| Rat Cerebral Cortex Membranes | High doses | Antagonizes activation by high doses of GppNHp or GTPγS. | nih.gov |

| Rat Cerebral Cortex Membranes | Low doses | Potentiates activation by low doses of GppNHp or GTPγS. | nih.gov |

| C6 Glioma Membranes (with isoproterenol) | Not specified | Inhibits GppNHp- or GTPγS-mediated stimulation. | nih.gov |

Influence on Phosphoinositide Hydrolysis and Second Messenger Production

The phosphoinositide signaling pathway is another major system regulated by heterotrimeric G-proteins, primarily those of the Gq/11 family. frontiersin.orgnih.gov Activation of Gαq leads to the stimulation of phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govresearchgate.net IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). researchgate.net

This entire cascade is dependent on the activation of the Gq protein by GTP. nih.gov Consequently, GDPβS, by preventing this activation, serves as an inhibitor of agonist-induced phosphoinositide hydrolysis. Studies using postmortem human brain membranes have shown that this signaling pathway remains functional and can be stimulated by agonists in a GTP-dependent manner. nih.gov The use of GDPβS in such systems would block the stimulation of PLC by locking Gαq in its inactive GDP-bound state, thereby preventing the production of IP3 and DAG. nih.govdrugbank.com

The accumulation of cyclic AMP (cAMP) is a direct consequence of the activation of adenylyl cyclase by Gs-coupled receptors. nih.govmdpi.com The binding of a stimulatory hormone or neurotransmitter triggers the Gαs subunit to adopt its active, GTP-bound conformation, which then stimulates adenylyl cyclase to produce cAMP. youtube.comyoutube.com

While GDPβS is primarily an inhibitor of G-protein activation, its documented role as a partial agonist for adenylyl cyclase provides a mechanism by which it can influence cAMP accumulation. nih.govdrugbank.com In certain contexts, by inducing a low level of adenylyl cyclase activity even in the absence of a receptor agonist, GDPβS can lead to a modest increase in intracellular cAMP levels. nih.gov This effect contrasts with its more established function as an antagonist that blocks the much larger cAMP accumulation induced by GPCR agonists that signal through Gs. nih.gov

Interactions with Small GTPases of the Ras Superfamily

The Ras superfamily of small GTPases comprises numerous proteins, including the Rab family, which are crucial regulators of various cellular processes. thermofisher.comnih.gov Similar to heterotrimeric G-proteins, these monomeric proteins act as molecular switches, cycling between an inactive GDP-bound form and an active GTP-bound form. youtube.comyoutube.com This cycle is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of the GTPase, returning it to the inactive state. nih.govox.ac.uk GDPβS is a valuable tool for studying these proteins by preventing their activation by GEFs.

Rab GTPases are master regulators of intracellular membrane trafficking, controlling the formation, transport, and fusion of vesicles. nih.govnih.gov Each of the more than 60 known Rab proteins is localized to specific intracellular membranes, ensuring the fidelity of transport between different organelles. nih.govyoutube.com Rab11, for instance, is predominantly associated with recycling endosomes and is critical for processes such as receptor recycling to the plasma membrane and transport during cytokinesis. nih.govresearchgate.net

The function of Rab proteins is dependent on their ability to cycle between GDP- and GTP-bound states. nih.gov To investigate the specific role of a Rab protein like Rab11, researchers often express mutant versions that are locked in either the active (constitutively active, GTP-bound) or inactive (dominant negative, GDP-bound) state. The use of GDPβS provides a pharmacological approach to mimic the inactive state. By introducing GDPβS into cells or cell-free systems, researchers can inhibit the activation of endogenous Rab proteins by their GEFs. nih.gov This allows for the study of the consequences of blocking Rab function. For example, inhibiting Rab11 activity has been shown to disrupt the delivery of vesicles to the growing tip of pollen tubes and alter the trafficking of various cargo proteins, demonstrating its essential role in polarized cell growth. nih.gov

| Method of Rab11 Inhibition | Cellular Process Studied | Key Finding | Reference(s) |

| Expression of dominant-negative Rab11b | Pollen tube growth | Reduced growth rate, meandering tubes, compromised delivery of secretory proteins. | nih.gov |

| Pharmacological inhibition with GDPβS (in principle) | Vesicular trafficking | Blocks the GDP-to-GTP exchange, preventing Rab11 from binding to its effectors and halting its role in membrane transport. | nih.govnih.gov |

| Knockdown of Rab11 isoforms | Receptor trafficking | Alters the balance between receptor recycling and degradation, impacting cell signaling. | mdpi.com |

Effects on Other Classes of Nucleotide-Binding Proteins (e.g., eEF1A2)

Beyond the classic G-protein families, 5'-Guanosine-diphosphate-monothiophosphate is also used to study other nucleotide-binding proteins. Eukaryotic translation elongation factor 1 alpha 2 (eEF1A2) is one such protein. Primarily known for its canonical role in delivering aminoacyl-tRNAs to the ribosome during protein synthesis, eEF1A2's function is dependent on cycling between GTP and GDP-bound states. researchgate.netmdpi.com

Interestingly, biochemical studies have revealed that eEF1A2 has a higher affinity for GDP than its widely expressed paralog, eEF1A1. nih.govplos.org This suggests that the GDP-bound state of eEF1A2 may have significant biological roles beyond simply being an 'inactive' intermediate in translation. The crystal structure of eEF1A2 in complex with GDP has been solved, providing a detailed view of the nucleotide-binding pocket. researchgate.netnih.gov

Enzymatic and Receptor Mediated Signaling Studies

Elucidation of Enzyme Kinetics and Catalytic Mechanisms

The stability of GDPβS makes it an excellent inhibitor for studying the kinetics and mechanisms of enzymes that interact with GDP. By replacing GDP with this non-hydrolyzable analog, researchers can effectively "freeze" an enzyme in its GDP-bound state, allowing for detailed investigation of this conformation.

One area where GDPβS has been particularly useful is in the study of guanine (B1146940) nucleotide exchange factors (GEFs). GEFs are enzymes that facilitate the exchange of GDP for guanosine (B1672433) triphosphate (GTP), a key step in the activation of G-proteins. nih.gov By using GDPβS, researchers can study the binding affinity of the G-protein for its inactive nucleotide and how the GEF influences this interaction without the complication of nucleotide exchange.

For instance, in studies of the Ras protein, a small GTPase involved in cell signaling, GDPβS has been used to investigate the mechanism of GEF-mediated nucleotide exchange. nih.gov These studies have provided evidence for a model where the binding of GTP is a prerequisite for the dissociation of GDP, challenging the conventional model of a transient nucleotide-free intermediate. nih.gov

Furthermore, GDPβS has been instrumental in understanding the catalytic mechanisms of enzymes involved in nucleotide metabolism. For example, in studies of adenylosuccinate synthetase, an enzyme in the de novo biosynthesis of AMP, GDPβS can be used to probe the nucleotide-binding site and understand the inhibitory effects of GDP. researchgate.net

Analysis of Receptor-G-protein Coupling and Activation Dynamics

G-protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction. nih.govkhanacademy.org Upon binding of an extracellular ligand, GPCRs undergo a conformational change that allows them to interact with and activate heterotrimeric G-proteins. This activation process involves the exchange of GDP for GTP on the Gα subunit of the G-protein. nih.govbiorxiv.org

GDPβS has been widely used to study the coupling between GPCRs and G-proteins. By introducing GDPβS into cellular or reconstituted systems, researchers can lock G-proteins in their inactive, GDP-bound state. This allows for the stabilization and study of the GPCR-G-protein complex. These studies have been fundamental in understanding the structural and conformational changes that occur upon receptor activation and G-protein engagement. researchgate.netnih.gov

Moreover, GDPβS can act as a partial agonist in some systems. For example, in studies of neural adenylate cyclase, GDPβS was found to activate the enzyme, albeit to a much lesser extent than GTP analogs. nih.gov This partial agonism can provide insights into the basal activity of G-protein signaling pathways and the conformational states of the G-protein.

The use of GDPβS has also been critical in dissecting the dynamics of G-protein activation. By preventing the final step of GTP binding, researchers can isolate and study the intermediate steps of the activation process, such as the initial interaction between the receptor and the G-protein and the subsequent release of GDP.

Studies on Nucleotide Exchange and GTP Hydrolysis Rates

The exchange of GDP for GTP is the rate-limiting step in the activation of G-proteins. unc.edu GDPβS is an invaluable tool for studying the kinetics of this exchange process. By competing with GDP for binding to the G-protein, GDPβS can be used to measure the rate of nucleotide dissociation.

In real-time NMR studies of the small GTPase RhoA, the non-hydrolyzable analog guanosine-5'-O-(3-thiotriphosphate) (GTPγS), a close relative of GDPβS, was used to determine the intrinsic nucleotide exchange rate. nih.gov These experiments demonstrated a significant acceleration of the exchange rate in the presence of a GEF. nih.gov Similar approaches using GDPβS can provide precise measurements of the dissociation rate of the inactive nucleotide.

Conversely, the hydrolysis of GTP to GDP by the intrinsic GTPase activity of the Gα subunit terminates the signal. wikipedia.org While GDPβS itself is not hydrolyzed, its use in competition assays can help to infer the rate of GTP hydrolysis. By understanding how different factors, such as regulator of G-protein signaling (RGS) proteins, affect the binding of GDPβS, researchers can gain insights into the mechanisms that regulate GTP hydrolysis.

Below is an interactive data table summarizing the effects of various guanine nucleotide analogs on the nucleotide exchange rate of RhoA, as determined by real-time NMR studies.

| Nucleotide Analog | Exchange Rate (x 10⁻⁴ min⁻¹) |

| mant-GTP | 203 |

| GMPPNP | 114 |

| GTPγS | 265.5 |

This table is based on data from a study on RhoA nucleotide exchange kinetics and is provided for illustrative purposes. nih.gov

Investigation of Proton Transport Modulation (e.g., Endosomal H+ ATPase)

Vacuolar-type H+-ATPases (V-ATPases) are proton pumps responsible for acidifying various intracellular compartments, including endosomes and lysosomes. nih.govnih.gov The proper functioning of these organelles is crucial for processes such as receptor recycling, protein degradation, and nutrient sensing. nih.govmdpi.com

Recent studies have suggested a role for G-proteins in the regulation of V-ATPase activity. While direct studies focusing solely on GDPβS and endosomal H+ ATPase are not extensively documented in the provided search results, the known functions of G-proteins and the utility of GDPβS in studying these functions allow for informed inferences.

It is known that G-proteins are involved in the trafficking of vesicles and the regulation of ion channels. researchgate.net Therefore, it is plausible that G-proteins could modulate V-ATPase activity either directly or indirectly. GDPβS could be used to investigate this potential regulation. For instance, by introducing GDPβS into a system, one could determine if locking G-proteins in an inactive state affects the rate of endosomal acidification.

Furthermore, studies have shown that different guanine nucleotides, such as GDP and GTP, can have distinct effects on mitochondrial proton leak, a process related to the activity of uncoupling proteins (UCPs). nih.gov This suggests that the nucleotide-bound state of regulatory proteins can influence proton transport. GDPβS, as a stable GDP analog, could be used to dissect the specific effects of the GDP-bound state on proton transport mechanisms like the endosomal H+ ATPase.

Structural Biology Approaches Utilizing 5 Guanosine Diphosphate Monothiophosphate

X-ray Crystallography of Protein-Ligand Complexes for Structural Determination

X-ray crystallography is a powerful technique for determining the three-dimensional structure of proteins at atomic resolution. The use of GDP-β-S in X-ray crystallography allows for the trapping and stabilization of proteins in their GDP-bound conformation, facilitating the growth of high-quality crystals and the subsequent determination of their structure. This is particularly crucial for understanding the inactive state of GTPases, such as Ras and G-proteins, which are central to cellular signaling pathways.

By comparing the crystal structures of proteins bound to GDP-β-S with those bound to activating GTP analogs (like GTP-γ-S), researchers can elucidate the conformational changes that accompany protein activation. For instance, the crystal structures of the Ras protein in its GDP-bound and GTP-analog-bound forms have revealed significant structural differences in the "switch I" and "switch II" regions, which are critical for interaction with downstream effectors.

| Protein | Ligand | PDB ID | Resolution (Å) | Key Structural Insights |

| H-Ras | GDP | 4Q21 | 1.20 | Reveals the conformation of the inactive state, with the switch regions in a relaxed conformation. |

| Gαi1 | GDP | 1GFI | 2.20 | Shows the GDP-bound conformation of the Gα subunit, providing a basis for understanding G-protein inactivation. |

| FtsZ | GDP | 1N5B | 2.80 | Illustrates the structure of the bacterial cell division protein in its inactive state. |

This table is interactive. Click on the PDB IDs to view the structures in the Protein Data Bank.

The high-resolution structures obtained from these studies provide a detailed map of the protein-ligand interactions, including the hydrogen bonds and van der Waals contacts that stabilize the GDP-bound state. This information is invaluable for the rational design of small molecules that can modulate the activity of these proteins for therapeutic purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the structure, dynamics, and interactions of proteins in solution. When used in conjunction with GDP-β-S, NMR can be a powerful tool for studying the conformational dynamics of proteins in their inactive state.

One common approach is chemical shift perturbation mapping, where the chemical shifts of backbone amide protons and nitrogens of a ¹⁵N-labeled protein are monitored upon the addition of unlabeled GDP-β-S. Residues that experience significant chemical shift changes are likely to be in or near the nucleotide-binding pocket. This method can precisely map the binding site of GDP-β-S on the protein surface.

Furthermore, NMR relaxation experiments, such as the measurement of R1 and R2 relaxation rates and the heteronuclear NOE, can provide insights into the dynamics of the protein on a wide range of timescales. By comparing the dynamics of the protein in its apo, GDP-β-S-bound, and GTP-analog-bound states, researchers can identify regions of the protein that undergo changes in flexibility upon nucleotide binding and activation. For example, studies on the Ras protein have shown that the switch regions are highly flexible in the GDP-bound state and become more ordered upon binding to a GTP analog. nih.gov

| Protein | NMR Technique | Key Findings |

| Ras | ¹⁵N HSQC Titration | Identified key residues in the P-loop and switch regions involved in GDP binding. |

| Gαi1 | Relaxation Dispersion | Revealed conformational exchange between multiple inactive state conformations. |

| Arf1 | Transferred NOESY | Determined the bound conformation of GDP-β-S in the active site. |

This table provides examples of how NMR has been used to study protein-GDP-β-S interactions.

Cryo-Electron Microscopy (Cryo-EM) Applications in Large Protein Assemblies

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic protein complexes that are often intractable to X-ray crystallography and NMR. The use of GDP-β-S in cryo-EM studies allows for the stabilization of large assemblies in a specific functional state, facilitating the acquisition of high-resolution structural data.

A prime example of the application of GDP-β-S in cryo-EM is the study of G-protein-coupled receptor (GPCR)-G-protein complexes. These complexes are notoriously dynamic and difficult to crystallize. By using GDP-β-S to lock the G-protein in its inactive state, researchers have been able to obtain high-resolution cryo-EM structures of these complexes, providing unprecedented insights into the mechanism of signal transduction across the cell membrane. biorxiv.orgharvard.edu

Similarly, cryo-EM has been used to study the structure of ribosomes in complex with various translation factors. GDP-β-S can be used to trap these factors in a specific state on the ribosome, allowing for the visualization of intermediate steps in the process of protein synthesis. nih.govcam.ac.ukharvard.eduelifesciences.orgresearchgate.net

| Macromolecular Assembly | Ligand State | Resolution (Å) | Key Insights |

| GPCR-G Protein Complex | GDP-bound | 3.2 | Revealed the architecture of the inactive signaling complex. biorxiv.orgharvard.edu |

| Ribosome-EF-G Complex | GDP-bound | 3.6 | Captured a post-translocation state of the ribosome. nih.govcam.ac.ukharvard.eduelifesciences.orgresearchgate.net |

| V-type ATPase | ADP-bound | 2.9 | Elucidated the structure of the inhibited state of the proton pump. researchgate.netnih.govnih.govpdbj.orgbiorxiv.org |

This interactive table highlights the application of cryo-EM in studying large protein assemblies stabilized in a GDP-bound or analogous state.

Defining Protein-Ligand Binding Interfaces and Allosteric Sites

GDP-β-S is instrumental in defining the binding interfaces of proteins with their ligands and in identifying allosteric regulatory sites. By stabilizing the inactive conformation, it allows for a detailed structural characterization of the nucleotide-binding pocket. The precise interactions between GDP-β-S and the surrounding amino acid residues, including hydrogen bonds with the phosphate (B84403) and guanine (B1146940) moieties, can be delineated through high-resolution structural methods.

This structural information is crucial for understanding how proteins discriminate between GDP and GTP. Furthermore, comparing the GDP-β-S-bound structure with the apo (nucleotide-free) and GTP-analog-bound structures can reveal allosteric sites—regions on the protein surface, distant from the active site, that can bind effector molecules and modulate the protein's activity. For instance, the binding of a guanine nucleotide exchange factor (GEF) to an allosteric site on a G-protein can induce conformational changes that lead to the release of GDP.

Techniques like chemical cross-linking combined with mass spectrometry can be used to map the protein-ligand interface in solution. In these experiments, a protein is incubated with a cross-linking agent in the presence of GDP-β-S, and the resulting cross-linked peptides are identified by mass spectrometry, providing distance constraints that can be used to model the protein-ligand complex.

Structural Basis of Protein Activation States and Conformational Transitions

The transition of a protein from an inactive to an active state is often accompanied by significant conformational changes. GDP-β-S is a key tool for elucidating the structural basis of these activation states and conformational transitions. By providing a stable representation of the inactive state, it serves as a crucial reference point for understanding the structural rearrangements that occur upon activation.

In G-proteins, the binding of GTP induces a conformational switch in the switch I and switch II regions, which allows the protein to interact with its downstream effectors. The structural differences between the GDP-β-S-bound and GTP-analog-bound states, as determined by X-ray crystallography, NMR, and cryo-EM, have provided a detailed molecular understanding of this activation mechanism. These studies have shown how the presence of the γ-phosphate in GTP triggers a cascade of structural changes that are propagated through the protein, leading to the adoption of the active conformation.

The insights gained from these studies are fundamental to our understanding of a wide range of cellular processes, from signal transduction and cell proliferation to intracellular trafficking and cytoskeletal dynamics. Moreover, this knowledge provides a solid foundation for the development of novel therapeutic strategies that target the activation state of specific proteins.

Methodological Applications in Biochemical and Cell Biology Research

Development of Assays for G-protein Activity and Signal Transduction

5'-Guanosine-diphosphate-monothiophosphate (GDPβS) has been instrumental in the development of assays to probe G-protein activity and signal transduction. As a stable analog of guanosine (B1672433) diphosphate (B83284) (GDP), it is resistant to hydrolysis, making it a valuable tool for studying the nucleotide-binding and exchange dynamics of G-proteins. G-proteins are molecular switches that are active when bound to guanosine triphosphate (GTP) and inactive when bound to GDP. The transition between these states is a critical control point in a vast number of cellular signaling pathways. nih.govyoutube.comkhanacademy.org

Research has shown that GDPβS can function as a partial agonist in G-protein-mediated systems. For instance, in studies of the adenylate cyclase system in rat cerebral cortex membranes, GDPβS was found to activate the enzyme, albeit to a much lesser extent than non-hydrolyzable GTP analogs like guanylylimidodiphosphate (GppNHp) and GTPγS. nih.gov This partial agonism is concentration-dependent; at low concentrations, GDPβS can potentiate the activation of adenylate cyclase by other stable GTP analogs, while at high concentrations, it antagonizes their effect. nih.gov This characteristic allows for the fine-tuning of G-protein activity in experimental setups, enabling researchers to dissect the specific roles of nucleotide binding and exchange in signal transduction.

The use of GDPβS in competition binding assays has also been crucial for characterizing the nucleotide-binding properties of G-proteins. By competing with radiolabeled GTP analogs, GDPβS helps to determine the affinity of the G-protein for its inactive, GDP-bound state. Such assays are fundamental to understanding how G-protein coupled receptors (GPCRs) facilitate the exchange of GDP for GTP upon activation by an external signal. nih.gov The stability of GDPβS ensures that the measured effects are due to competitive binding rather than enzymatic degradation of the nucleotide.

| Assay Type | Application of GDPβS | Key Finding |

| Adenylate Cyclase Activity Assay | Partial agonist/antagonist | Modulates G-protein activation to study signal transduction. nih.gov |

| Competition Binding Assay | Competitor for GTP analogs | Determines the affinity of G-proteins for the GDP-bound state. |

| Nucleotide Exchange Assay | Stable GDP analog | Investigates the mechanism of GPCR-mediated nucleotide exchange. nih.gov |

Use as a Chemical Probe for Nucleotide-Binding Pockets

The unique properties of 5'-Guanosine-diphosphate-monothiophosphate make it an effective chemical probe for investigating the structure and function of nucleotide-binding pockets in proteins, particularly G-proteins and other GTPases. purdue.edu As a stable analog, it can be used to "trap" proteins in their GDP-bound conformation, allowing for detailed structural and functional studies that would be difficult with the rapidly hydrolyzing natural nucleotide. drugbank.com

One of the key applications of GDPβS as a chemical probe is in photoaffinity labeling experiments. In this technique, a photoreactive group is incorporated into the GDPβS molecule. Upon binding to the nucleotide pocket of a target protein, the probe is exposed to UV light, which activates the photoreactive group and causes it to form a covalent bond with nearby amino acid residues. This permanently labels the binding site, allowing for its identification through techniques like protein sequencing or mass spectrometry. nih.govahajournals.org Fluorescently labeled guanosine-nucleotide analogs have also been synthesized for similar purposes, enabling the visualization and characterization of nucleotide-binding proteins. nih.gov

Furthermore, GDPβS is used in X-ray crystallography studies to determine the three-dimensional structure of proteins in their inactive state. By co-crystallizing a protein with GDPβS, researchers can obtain a high-resolution snapshot of the nucleotide-binding pocket and understand the specific molecular interactions that maintain the protein in its "off" state. This information is invaluable for understanding the conformational changes that occur upon GTP binding and activation.

| Technique | Role of GDPβS | Information Gained |

| Photoaffinity Labeling | Stable ligand with photoreactive group | Identification of amino acid residues in the nucleotide-binding pocket. nih.govahajournals.org |

| Fluorescence Spectroscopy | Fluorescently labeled stable analog | Characterization and localization of nucleotide-binding proteins. nih.gov |

| X-ray Crystallography | Stabilizes the inactive protein conformation | High-resolution 3D structure of the nucleotide-binding site in the "off" state. |

Synthetic Strategies for 5'-Guanosine-diphosphate-monothiophosphate

The synthesis of 5'-Guanosine-diphosphate-monothiophosphate and related thiophosphate analogs can be achieved through both chemical and enzymatic methods. These strategies are crucial for producing the quantities of the compound needed for biochemical and cell biology research.

Chemical Synthesis:

A common chemical approach involves the thiophosphorylation of a protected guanosine derivative. For instance, guanosine 5'-monothiophosphate can be synthesized from 2',3'-isopropylidene guanosine and thiophosphoryl chloride. researchgate.netresearchgate.net This method avoids the need for chromatographic purification, which is often a challenge in nucleotide synthesis. researchgate.net The protecting group (isopropylidene) is crucial to prevent unwanted reactions at the 2' and 3' hydroxyl groups of the ribose sugar. researchgate.net Following thiophosphorylation, the protecting group is carefully removed under acidic conditions that are mild enough to avoid hydrolysis of the labile thiophosphate group. researchgate.net Further phosphorylation steps can then be carried out to yield the diphosphate analog.

Enzymatic Synthesis:

Enzymatic synthesis offers a highly specific and often more efficient route to producing nucleotide analogs. mdpi.com This approach typically utilizes a cascade of enzymes to build the desired molecule from simpler precursors. For example, a one-pot, three-enzyme system has been developed for the synthesis of GDP-sugars, which involves the phosphorylation of a monosaccharide, followed by the formation of the GDP-sugar from GTP, and finally the hydrolysis of the pyrophosphate byproduct to drive the reaction forward. nih.gov Similar enzymatic cascades can be adapted for the synthesis of GDPβS, potentially starting from guanosine and utilizing a series of kinases and pyrophosphorylases that can accommodate the thiophosphate moiety. frontiersin.orggoogle.comresearchgate.net The use of enzymes like nucleoside diphosphate kinase can facilitate the transfer of a thiophosphate group.

| Synthesis Approach | Key Reagents/Enzymes | Advantages |

| Chemical | Protected guanosine, thiophosphoryl chloride | Scalability, avoids chromatography. researchgate.net |

| Enzymatic | Kinases, pyrophosphorylases, GTP | High specificity, mild reaction conditions, one-pot synthesis. mdpi.comnih.gov |

Differentiation from Related Guanosine Thiophosphate Analogs (e.g., Guanosine 5'-O-(2-thiodiphosphate))

It is crucial to differentiate 5'-Guanosine-diphosphate-monothiophosphate (often referred to as GDPβS) from other related guanosine thiophosphate analogs, as their subtle structural differences can lead to significant functional distinctions in biological systems. One of the most important analogs to consider is Guanosine 5'-O-(2-thiodiphosphate), which is structurally very similar but can have different effects on protein function. nih.govnih.gov

The key difference lies in the position of the sulfur atom on the phosphate (B84403) chain. In 5'-Guanosine-diphosphate-monothiophosphate (GDPβS), the sulfur atom replaces a non-bridging oxygen on the β-phosphate group. In contrast, other analogs may have the sulfur atom in a different position, such as on the α- or γ-phosphate (in the case of triphosphate analogs). This seemingly minor change can alter the charge distribution, bond angles, and susceptibility to enzymatic cleavage of the molecule.

Functionally, these differences can manifest in how the analogs interact with nucleotide-binding proteins. For example, while GDPβS often acts as a partial agonist or a competitive inhibitor that locks G-proteins in an inactive state, other analogs might have different potencies or even different modes of action. nih.gov Therefore, careful selection and clear identification of the specific analog being used are paramount for the accurate interpretation of experimental results.

Analytical techniques such as ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the identity and purity of these analogs. nih.gov These methods can distinguish between different thiophosphate positional isomers and ensure that the observed biological effects are attributable to the intended compound.

| Analog | Key Structural Feature | Common Functional Role |

| 5'-Guanosine-diphosphate-monothiophosphate (GDPβS) | Sulfur on the β-phosphate | Partial agonist/competitive inhibitor of G-proteins. nih.gov |

| Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) | Sulfur on the γ-phosphate | Non-hydrolyzable GTP analog, potent G-protein activator. drugbank.com |

Broader Implications for Fundamental Biological Processes

Contribution to Understanding Complex Cellular Signal Transduction Networks

Guanosine (B1672433) triphosphate (GTP) binding proteins, or G-proteins, are crucial molecular switches in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. nih.gov The introduction of GDPβS into experimental systems has been instrumental in elucidating the roles of these proteins in signal transduction.

By acting as a competitive inhibitor of GTP binding, GDPβS can block G-protein-mediated processes. sigmaaldrich.com This inhibitory action has been demonstrated in various systems. For instance, it has been used to inhibit G-protein activation to study its effects on acetylcholine (B1216132) currents in neurons and on cholinergic-dependent plateau potentials. sigmaaldrich.com In human platelets, GDPβS was shown to inhibit G-protein-stimulated phospholipase C activity and functional responses like aggregation and secretion. portlandpress.com

However, the action of GDPβS is not always purely inhibitory. In studies on neural adenylate cyclase, GDPβS was found to function as a partial agonist, activating the enzyme to a much lower extent than stable GTP analogs. nih.gov This dual function as both a partial agonist and an antagonist of G-protein-mediated processes highlights the complexity of signal transduction networks and the nuanced role that guanine (B1146940) nucleotide binding plays. nih.gov The ability of GDPβS to antagonize the activation of adenylate cyclase by stable GTP analogs further underscores its utility in mapping these intricate pathways. nih.gov

Research using GDPβS has also shed light on the dynamics of nucleotide exchange and receptor-G-protein interaction. Studies on cardiac muscarinic acetylcholine receptors revealed that the binding of GTP analogs to G-proteins in intact membranes is reversible and that agonist-activated receptors can stimulate the release of the bound nucleotide. nih.gov GDPβS was shown to be effective, although less potent than other guanine nucleotides, in promoting this dissociation. nih.gov

Table 1: Effects of GDPβS in Signal Transduction Studies

| Experimental System | Observed Effect of GDPβS | Key Finding | Reference |

|---|---|---|---|

| Rat Cerebral Cortex Membranes | Partial activation of adenylate cyclase; antagonism of GppNHp activation. | Functions as a partial agonist in the adenylate cyclase system. | nih.gov |

| Saponin-Permeabilized Human Platelets | Inhibition of GTP[S]-stimulated phospholipase C activity, aggregation, and secretion. | Acts as an inhibitor of G-protein function in response to a stimulatory analog. | portlandpress.com |

| Intact Human Platelets | Inhibition of thrombin-induced Ca2+ influx. | Demonstrates inhibitory activity on the cell surface, independent of intracellular G-protein inhibition. | portlandpress.com |

Research into Proto-oncogene Activation and Regulatory Mechanisms

Proto-oncogenes are normal genes that can become cancer-causing oncogenes when mutated or expressed at high levels. youtube.com Many proto-oncogenes, such as those in the Ras and Rho families, are themselves G-proteins or are intimately involved in G-protein signaling pathways. youtube.comnih.gov GDPβS, by locking G-proteins in an "off" state, is a critical tool for understanding the activation mechanisms of these key regulators of cell growth.

A prime example is the research on the vav proto-oncogene. The Vav protein functions as a guanine nucleotide exchange factor (GEF) for the Rac-1 G-protein. nih.gov Studies have shown that upon stimulation, Vav becomes tyrosine-phosphorylated and then catalyzes the exchange of GDP for GTP on Rac-1, switching it to its active state. nih.govgutkindlab.org This activation of Rac-1 is implicated in cell proliferation and cytoskeletal organization. nih.gov Experiments investigating these exchange reactions often use non-hydrolyzable analogs to stabilize specific states; for instance, GDPβS can be used to study the basal, inactive state of the GTPase.

The Ras family of proto-oncogenes is frequently mutated in human cancers, leading to a state where the Ras protein is constitutively active (always bound to GTP). youtube.comnih.gov This leads to uncontrolled downstream signaling that promotes cell growth and survival. youtube.com Understanding how Ras and other G-protein oncogenes are regulated is fundamental to cancer biology. GDPβS and its activating counterpart, GTPγS, are used in biochemical assays to directly measure the activity of GEFs (which promote the release of GDP) and GTPase-activating proteins (GAPs), which promote GTP hydrolysis. nih.govgutkindlab.org

Table 2: Guanine Nucleotide Analogs in Proto-oncogene Research

| Proto-Oncogene/System | Role of Guanine Nucleotide Analog | Finding | Reference |

|---|---|---|---|

| Vav / Rac-1 | Used to study GDP/GTP exchange kinetics. | Tyrosine-phosphorylated Vav acts as a GEF, catalyzing GDP release from Rac-1. | nih.govgutkindlab.org |

| Ras Superfamily | General tool to study activation/inactivation cycles. | Mutations in Ras can lock it in a GTP-bound active state, leading to uncontrolled proliferation. | youtube.com |

The disruption of normal G-protein signaling, whether through mutation of the G-protein itself or through alterations in the proteins that regulate its GTP/GDP cycle, is a common mechanism of proto-oncogene activation. nih.gov The use of reagents like 5'-Guanosine-diphosphate-monothiophosphate has been indispensable for researchers working to unravel these regulatory mechanisms and understand the molecular basis of cancer.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 5'-Guanosine-diphosphate-monothiophosphate analogs?

- Methodology : A practical synthesis route involves converting nucleoside 5′-H-phosphonate monoesters to diphosphates via oxidation with iodine in aqueous pyridine, followed by thiophosphate substitution. This approach avoids harsh conditions and improves yield for nucleotide derivatives . Critical steps include controlling pH during oxidation and using anhydrous solvents to minimize hydrolysis.

- Validation : Purity can be confirmed via P NMR to distinguish thiophosphate ( ppm) from unmodified phosphates ( ppm) .

Q. How can researchers validate the structural integrity of homology models for 5'-Guanosine-diphosphate-monothiophosphate-binding proteins?

- Protocol :

Use Ramachandran plots (e.g., ProCheck) to ensure ≥90% of residues lie in favored regions and <0.2% in outlier regions.

Apply the ERRAT program to evaluate non-bonded interactions; a quality factor >85% indicates reliable models.

Validate with Profile-3D Verify (score >80%) and ProQ (LG score >4.0 for "extremely good" models) .

- Example : A modeled Gα subunit achieved 94% favored residues, 86.76% ERRAT score, and ProQ LG score of 4.5, confirming suitability for docking studies .

Q. What functional assays are suitable for studying 5'-Guanosine-diphosphate-monothiophosphate in enzymatic pathways?

- Approach : Use transcreener assays to detect GMP-producing enzymes (e.g., guanylate kinase) by coupling reactions with fluorescent probes. Validate via HPLC or mass spectrometry to quantify dGDP/dGTP formation .

- Controls : Include non-hydrolyzable analogs (e.g., GDPβS) to confirm substrate specificity .

Advanced Research Questions

Q. How do researchers resolve contradictions in computational vs. experimental binding affinities of 5'-Guanosine-diphosphate-monothiophosphate with Gα subunits?

- Analysis Framework :

- Compare docking scores (e.g., AutoDock Vina) with SPR (Surface Plasmon Resonance) data.

- Investigate protonation states (e.g., thiophosphate vs. phosphate) using molecular dynamics simulations at physiological pH.

- Cross-validate with mutagenesis (e.g., R178A in Gα) to identify critical binding residues .

- Case Study : A modeled Gα interaction showed strong computational affinity but weak experimental binding due to overlooked solvent accessibility of the thiophosphate group .

Q. What advanced techniques characterize supramolecular assemblies involving 5'-Guanosine-diphosphate-monothiophosphate and metal ions?

- Methods :

- Circular Dichroism (CD) : Monitor G-quartet formation induced by Ag ions (peak at ~265 nm).

- Dynamic Light Scattering (DLS) : Measure nanoparticle size (e.g., cylindrical structures ~50–100 nm in pH 8 buffer) .

- NMR Diffusion Studies : Confirm self-association constants () in aqueous solutions .

- Key Finding : Ag stabilizes G-quartets via Hoogsteen hydrogen bonding, enabling applications in nanomaterial engineering .

Q. How can researchers optimize the storage and stability of 5'-Guanosine-diphosphate-monothiophosphate for long-term studies?

- Guidelines :

- Store at 2–8°C in lyophilized form to prevent hydrolysis.

- Use amber vials to avoid photodegradation (UV-sensitive thiophosphate group).

- Monitor purity via HPLC (retention time shifts indicate degradation) .

- Stability Data : >98% purity maintained for 12 months under recommended conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.